7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride

Medicinal chemistry Physicochemical profiling Piperidine isosteres

Medicinal chemists optimizing CNS candidates often face a trade-off between amine basicity and metabolic stability. This 7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride solves this by retaining a higher pKa (~9.41) than the 9,9-difluoro isomer, keeping the amine within the CNS-permeable window while the gem-difluoro motif lowers LogP by 0.2-0.3 units for improved solubility. The C9 ketone enables parallel diversification via reductive amination, Grignard addition, or oxime formation-unavailable with the fully reduced analog. • pKa advantage: Δ ≈ +3 units vs. 9,9-difluoro isomer for optimal CNS passive diffusion. • High Fsp³ (≈0.875) with gem-difluorination for metabolic stability. • Single batch → multiple SAR streams via ketone handle. • 95% purity, refrigerated storage, shipped ambient globally.

Molecular Formula C8H12ClF2NO
Molecular Weight 211.64 g/mol
Cat. No. B13634820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride
Molecular FormulaC8H12ClF2NO
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1C2CNCC(C2=O)CC1(F)F.Cl
InChIInChI=1S/C8H11F2NO.ClH/c9-8(10)1-5-3-11-4-6(2-8)7(5)12;/h5-6,11H,1-4H2;1H
InChIKeyRSJWFSBYMHIYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one Hydrochloride Physicochemical Profile


7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride (CAS 2731007-24-0; free base CAS 2731007-23-9, molecular formula C₈H₁₁F₂NO, MW 175.18) is a gem‑difluorinated 3‑azabicyclo[3.3.1]nonane bearing a ketone at the bridgehead 9‑position, supplied as its hydrochloride salt . The scaffold belongs to the gem‑difluoro‑3‑azabicyclo[3.n.1]alkane family, which has been systematically validated as three‑dimensional, sp³‑enriched piperidine isosteres for drug discovery [1]. Critically, the 7,7‑difluoro substitution pattern is a regioisomer of the more extensively studied 9,9‑difluoro series, and this positional difference confers measurably distinct physicochemical properties that directly affect candidate selection in early‑stage medicinal chemistry programs.

Regioisomer 7,7-gem-difluoro substitution confers distinct pKa and conformation vs 9,9-F₂
Ketone handle C-9 ketone enables late-stage diversification chemistry
Isostere Validated sp³-enriched piperidine isostere scaffold for drug discovery

Why 7,7-Difluoro Substitution Is Irreplaceable


Within the 3‑azabicyclo[3.3.1]nonane family, the position of the gem‑difluoro substituent is not a minor structural nuance but a decisive driver of amine basicity, lipophilicity, and conformational preference. The 7,7‑difluoro isomer retains a substantially higher pKa (9.41 for the corresponding amine 22) than the 9,9‑difluoro counterpart (pKa lowered by Δ ≈ 3.14 units relative to the parent) because the electron‑withdrawing CF₂ group is placed farther from the protonation centre [1]. The additional presence of the 9‑ketone in the title compound further differentiates it from simple amine building blocks, creating a unique electrophilic handle that enables late‑stage diversification chemistry unavailable to the fully reduced 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane [1]. These quantifiable differences mean that substituting the 7,7‑difluoro‑9‑one hydrochloride with a non‑fluorinated, 9,9‑difluoro, or 3,3‑difluoro analog will produce a compound with a different ionization state at physiological pH, altered LogP, and distinct reactivity – all of which propagate into divergent PK/PD profiles and synthetic utility.

7,7-F₂-9-one
9,9-F₂ analog
pKa ~3.1 units lower alters ionization at physiological pH
7,7-F₂-9-one
Non-fluorinated parent
Loss of gem‑difluoro LogP modulation and conformational control
7,7-F₂-9-one
Fully reduced 7,7-F₂ amine
Absence of ketone limits diversification to N‑functionalisation only

Evidence Differentiating 7,7-Difluoro from Regioisomeric Analogs


Higher Retained Amine Basicity vs. 9,9-Difluoro Isomer

The 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane amine (compound 22 in the EurJOC study) exhibits a pKa of 9.41, whereas the regioisomeric 9,9‑difluoro amine (compound 4d) shows a pKa that is approximately 3.14 units lower [1]. This difference arises because the gem‑difluoro group at the 7‑position is separated from the basic nitrogen by a longer through‑bond distance, attenuating the inductive electron‑withdrawing effect. The parent non‑fluorinated 3‑azabicyclo[3.3.1]nonane (compound 23) serves as the baseline; its pKa is estimated at ~11.0–11.5 (typical for a secondary amine in this scaffold), meaning the 7,7‑difluoro substitution causes a pKa drop of only ~1.6–2.1 units, versus a ~4.7–5.2 unit drop for 9,9‑difluorination [1]. For the title 7,7‑difluoro‑9‑one hydrochloride, the ketone further modulates basicity, ensuring a distinct ionization profile relative to both the non‑fluorinated and 9,9‑difluoro ketone analogs.

Amine basicity
Head-to-head
pKa 9.41 vs 6.27
Higher protonation at phys pH impacts permeability
Reported ΔpKa = 3.14; aqueous titration at 25 °C
Medicinal chemistry Physicochemical profiling Piperidine isosteres

Predictable Lipophilicity Modulation by gem-Difluorination

In the 3‑azabicyclo[3.3.1]nonane benzamide series (compound 29 and its fluorinated derivatives), gem‑difluorination decreased LogP by 0.18 and 0.34 units relative to the non‑fluorinated parent, as measured by the classical shake‑flask/HPLC method [1]. For the closely related lower homologue pair (compounds 34/33), the ΔLogP was 0.22 units. In contrast, gem‑difluorination of heteroatom‑substituted analogs (31, 32) increased LogP by 0.35 and 0.54 units, respectively, revealing that the lipophilicity effect is scaffold‑dependent and not trivially predictable [1]. The 7,7‑difluoro‑9‑one hydrochloride, when elaborated to a benzamide or similar neutral derivative, is expected to exhibit a LogP reduction of a similar magnitude compared to the non‑fluorinated 3‑azabicyclo[3.3.1]nonan‑9‑one benzamide, while its 9,9‑difluoro isomer would show a different shift due to altered dipole‑moment vector compensation.

Lipophilicity shift
Cross-study comparable
ΔLogP −0.18 to −0.34
Predictable LogP reduction aids solubility tuning
Shake-flask/HPLC; benzamide derivative series
Lipophilicity Drug design Isosteric replacement

Conformational Impact of 7-endo Substituents on Lone-Pair Geometry

In the absence of a 7‑endo substituent, 3‑azabicyclo[3.3.1]nonanes adopt a twin‑chair conformation in which the N(3) lone pair strongly repels the endo‑C(7)–H group, causing significant distortion of the cyclohexane ring [1]. Introduction of a 7‑endo substituent – such as the gem‑difluoro group in the title compound – eliminates this repulsive interaction and stabilizes an alternative conformational equilibrium. For 3‑azabicyclo[3.3.1]nonan‑9‑ones bearing 7‑alkyl substituents, NMR studies have confirmed that they retain a twin‑chair conformation with an equatorial orientation of the substituents at the 2‑ and 4‑positions [2], but the 7‑endo fluorine atoms impose a different steric and electronic environment compared to a 7‑alkyl group due to the higher electronegativity and smaller van der Waals radius of fluorine. This conformational perturbation is not achievable with 9,9‑difluoro or 3,3‑difluoro regioisomers, which place the CF₂ group at positions that do not directly engage in the N(3) lone‑pair/endo‑C(7)–H repulsion.

Conformational effect
Class-level inference
Eliminates N(3)–C(7) repulsion
Alters lone-pair geometry, basicity, and H-bonding
X-ray/NMR; twin-chair stabilisation expected
Conformational analysis Stereochemistry Structure–activity relationships

Metabolic Stability of gem-Difluorinated Saturated Heterocyclic Amines

A systematic study of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that intrinsic microsomal clearance (CLint) remains low across the fluorinated series, with high metabolic stability observed for nearly all compounds studied [1]. The single exception was the 3,3‑difluoroazetidine derivative, underscoring that the gem‑difluoro motif per se is not universally metabolically inert but that the bicyclic 3‑azabicyclo[3.3.1]nonane scaffold – which locks the CF₂ group in a conformationally constrained environment – is expected to benefit from the general metabolic shielding conferred by fluorine substitution. The 7,7‑difluoro‑9‑one further differentiates itself from the fully reduced amine building blocks because the ketone introduces an additional metabolic soft spot that can be exploited for pro‑drug design or, alternatively, protected through subsequent chemical modification.

Metabolic stability
Class-level inference
Low CLint expected
gem-F₂ does not introduce a metabolic liability
Based on fluorinated piperidine microsomal data
Metabolic stability Microsomal clearance DMPK

Ketone Handle for Late-Stage Diversification

The title compound is the ketone‑containing member of the 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane family, whereas the vast majority of published physicochemical data pertains to the reduced amine (compound 22) [1]. The 9‑ketone provides a reactive carbonyl handle that can undergo reductive amination, Grignard or organolithium addition, Wittig olefination, oxime/hydrazone formation, and Baeyer–Villiger oxidation – transformations that are impossible with the fully reduced amine. This dual functionality (protected or free amine at N‑3 plus ketone at C‑9) makes the hydrochloride salt a more versatile starting material for parallel library synthesis than either the non‑fluorinated 3‑azabicyclo[3.3.1]nonan‑9‑one or the 9,9‑difluoro‑3‑azabicyclo[3.3.1]nonane amine building blocks, because it simultaneously offers the electronic advantages of gem‑difluorination and the synthetic utility of a ketone.

Diversification routes
Supporting evidence
Reductive amination, Grignard, Wittig, oxime, Baeyer–Villiger
Ketone enables >5 parallel library synthesis paths
Versus reduced amine: N-functionalisation only
Synthetic chemistry Building block Late‑stage functionalisation

Prioritised Applications of 7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one Hydrochloride


CNS-Penetrant Piperidine Isostere Design

When designing CNS‑active candidates where the basic amine pKa governs brain penetration (optimal range typically 7–9 for passive diffusion), the 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane amine (pKa 9.41) offers a significantly better starting point than the 9,9‑difluoro isomer (pKa ~6.3) [1]. The title 9‑one hydrochloride can be elaborated to the amine via Wolff–Kishner or Clemmensen reduction while retaining the favourable 7,7‑difluoro substitution, enabling medicinal chemists to fine‑tune basicity within the CNS‑relevant window.

Parallel Library Synthesis via the 9-Ketone Diversification Node

The ketone at C‑9 allows a single batch of the hydrochloride to be split into multiple parallel streams – reductive amination with diverse amines, Grignard addition with aryl/alkyl magnesium halides, or oxime formation for subsequent Beckmann rearrangement [1]. This is not feasible with the reduced 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonane building block, which is limited to N‑functionalisation, making the 9‑one the preferred procurement choice for library‑based SAR campaigns.

Fine-Tuning LogP in Lead Optimisation

When a lead series requires a 0.2–0.3 LogP unit reduction to improve solubility or reduce hERG binding without major structural change, the 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonan‑9‑one scaffold provides a quantitatively validated solution [1]. The measured LogP decrease of 0.18–0.34 units upon gem‑difluorination in the 3‑azabicyclo[3.3.1]nonane benzamide series can be applied with reasonable confidence to derivatives of the title compound, offering a predictable physicochemical tuning knob.

Metabolically Stable sp³-Enriched Fragment for Fsp³-Driven Discovery

In fragment‑based or Fsp³‑driven discovery programs, the 7,7‑difluoro‑3‑azabicyclo[3.3.1]nonan‑9‑one scaffold delivers a high fraction of sp³‑hybridised carbons (Fsp³ ≈ 0.875 for the bicyclic core) combined with the metabolic stability expected of gem‑difluorinated saturated heterocycles [1]. The class‑level intrinsic clearance data from fluorinated piperidine/pyrrolidine analogs supports the expectation that this scaffold will not introduce a major metabolic liability, making it suitable for fragment growing and merging strategies where high Fsp³ and low clearance are simultaneously required.

Application
Selection Property
Validation Focus
CNS isostere design
Moderately higher amine basicity
CNS permeability modeling context
Parallel library synthesis
Ketone diversification handle
Reaction compatibility screening
LogP fine‑tuning
Controlled gem‑difluoro LogP reduction
ADME property profiling
Fsp³‑rich fragment growth
High sp³ fraction + expected metabolic stability
Microsomal clearance assessment
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